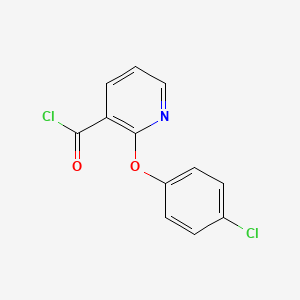

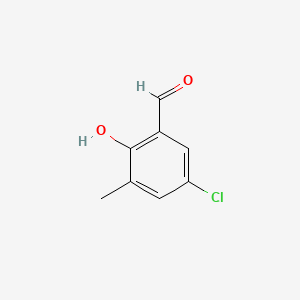

2-(2-氯乙基)-3-羟基-3,4-二氢-2H-1,3-苯并恶嗪-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

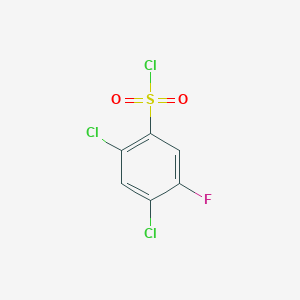

2-(2-Chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one, commonly referred to as CHB, is an important organic compound in the field of synthetic organic chemistry. CHB is a chiral molecule, which means it can exist in two different forms, mirror images of each other. It is used as a building block for many synthetic organic compounds, as well as a starting material for the synthesis of active pharmaceutical ingredients (APIs). CHB has a wide range of applications in the pharmaceutical, agrochemical, and biotechnology industries.

科学研究应用

合成与生物活性

(2H)-1,4-苯并恶嗪-3(4H)-酮骨架内的化合物,包括类似于指定化学物质的衍生物,由于其多样化的生物特性而备受关注。这些特性包括植物毒性、抗菌、拒食、抗真菌和杀虫剂特性。值得注意的是,已经详细介绍了从禾本科植物等天然来源合成和分离这些化合物的方法,突出了获得大量化合物的用于农艺用途的方法以及对其潜在应用的持续研究(Macias、Marín、Oliveros-Bastidas、Chinchilla、Simonet 和 Molinillo,2006)。此外,苯并恶嗪酮的生态作用、其降解动力学及其作为天然除草剂模型的贡献已得到广泛综述,强调了它们在化学防御机制和药物开发中的重要性(Macias、Marín、Oliveros-Bastidas 和 Molinillo,2009)。

催化不对称合成

已经描述了一种用于手性 4-氯甲基-1,4-二氢-2H-3,1-苯并恶嗪-2-酮衍生物的新型合成方法,展示了这些化合物通过催化不对称氯环化生成多种生物活性剂的多功能性(Yu、Huang 和 Deng,2017)。

抗菌和抗氧化特性

苯并恶嗪基吡唑啉亚芳基的抗菌和抗氧化能力,包括与指定化合物相关的结构,已被合成并表现出强大的活性,这可能对药物应用具有重大意义(Sonia、Thachil、Parameswaran 和 Kochupappy,2013)。

构效关系

已经对苯并恶嗪酮进行了广泛的构效关系 (SAR) 研究,包括分析它们对标准目标物种的植物毒性作用,阐明了它们的生态作用,并根据它们的结构提出了新的除草剂模型。这项研究提供了对这些化合物降解产物及其对植物生长显着的抑制活性的见解,这可以为天然除草剂模型的开发提供信息(Macias、Marín、Oliveros-Bastidas、Castellano、Simonet 和 Molinillo,2005)。

环境应用

苯并恶嗪酮介导的三嗪降解研究探讨了苯并恶嗪酮的反应机制和在解决环境污染中的潜在应用,特别是与阿特拉津有关的污染。这些发现表明使用这些化合物进行环境修复是可行的,突出了它们在植物中对三嗪抗性中的作用以及降解土壤和水资源中污染物的潜力(Willett、Lerch、Lin、Goyne、Leigh 和 Roberts,2016)。

作用机制

Target of Action

The compound 2-(2-chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one, also known as Chlormethine , is a nitrogen mustard and the prototype of alkylating agents . Its primary targets are the DNA bases, specifically the N7 nitrogen on the DNA base guanine .

Mode of Action

Chlormethine works by binding to DNA, crosslinking two strands and preventing cell duplication . This interaction with its targets results in the inhibition of DNA replication and transcription, leading to cell death .

Biochemical Pathways

The affected biochemical pathways primarily involve DNA replication and transcription. The crosslinking of DNA strands by Chlormethine disrupts these processes, leading to cell death . The downstream effects include the inhibition of cell proliferation and the induction of apoptosis .

Pharmacokinetics

The pharmacokinetics of Chlormethine involve its absorption, distribution, metabolism, and excretion (ADME). After administration, it is rapidly absorbed and distributed throughout the body . It is metabolized primarily in the liver, and its metabolites are excreted via the kidneys . The presence of drug transporters in the ocular or retinal barriers play a vital role in the ocular pharmacokinetics of the drugs administered by systemic or direct injection routes .

Result of Action

The molecular and cellular effects of Chlormethine’s action include the disruption of DNA replication and transcription, leading to cell death . This results in the inhibition of cell proliferation and the induction of apoptosis . These effects are utilized in the treatment of various cancers, including Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Chlormethine. For example, the presence of common co-existing aqueous substrates such as Cl−, HCO3−, H2PO4−, and HA can hinder the degradation process . Additionally, the compound’s action can be influenced by its physical state, concentration, and the presence of other substances in the environment .

属性

IUPAC Name |

2-(2-chloroethyl)-3-hydroxy-2H-1,3-benzoxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-6-5-9-12(14)10(13)7-3-1-2-4-8(7)15-9/h1-4,9,14H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMAEXIEYHXXRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(O2)CCCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380911 |

Source

|

| Record name | 2-(2-Chloroethyl)-3-hydroxy-2,3-dihydro-4H-1,3-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one | |

CAS RN |

25206-44-4 |

Source

|

| Record name | 2-(2-Chloroethyl)-3-hydroxy-2,3-dihydro-4H-1,3-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1350563.png)

![Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1350588.png)

![2-[(4-Chlorophenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B1350589.png)